molecular formula C10H13NO2 B3317508 4-[(Ethylamino)methyl]benzoic acid CAS No. 96084-39-8

4-[(Ethylamino)methyl]benzoic acid

Cat. No.: B3317508
CAS No.: 96084-39-8
M. Wt: 179.22 g/mol
InChI Key: KODMOSQIPPHQDS-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]benzoic acid, often supplied as its hydrochloride salt (CAS 1158573-13-7), is a valuable benzoic acid derivative in chemical and pharmaceutical research . This compound features a carboxylic acid group and an ethylaminomethyl substituent on the benzene ring, making it a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry . Its molecular formula is C 10 H 14 ClNO 2 with a molecular weight of 215.68 g/mol . Researchers utilize this compound as a key intermediate in the development of novel active compounds. The ethylamino moiety can serve as a point for further derivatization, while the carboxylic acid group allows for conjugation or salt formation. Similar compounds in this family are frequently employed as crucial intermediates in organic synthesis, aiding in the creation of compounds with tailored properties for various applications . As with all fine chemicals, proper handling procedures should be observed. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylaminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODMOSQIPPHQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297130
Record name 4-[(Ethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96084-39-8
Record name 4-[(Ethylamino)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96084-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylamino)methyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Ethylation: The benzoic acid undergoes ethylation to introduce the ethyl group.

    Amination: The ethylated benzoic acid is then subjected to amination to introduce the amino group, resulting in the formation of this compound.

The reaction conditions for these steps generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylamino)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(Ethylamino)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The ethylamino group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

4-(Aminomethyl)benzoic Acid (HY-B1258)
  • Structure : Differs by lacking the ethyl group on the amine (NH₂CH₂- vs. NH(CH₂CH₃)CH₂-).
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules .
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
  • Structure: Incorporates a piperazine ring instead of a simple ethylamino group.
  • Properties : The bulky, heterocyclic piperazine enhances basicity (pKa ~8–9) and introduces multiple hydrogen-bonding sites. This increases solubility in acidic environments and may improve binding to charged biological targets.
  • Synthetic Relevance : Often utilized in kinase inhibitor design .
4-Ethylamino-3-nitrobenzoic Acid
  • Structure : Nitro group at the meta position introduces electron-withdrawing effects.
  • Properties : The nitro group increases acidity (lower pKa of the carboxylic acid) and stabilizes negative charge resonance. This enhances reactivity in electrophilic substitutions but may reduce metabolic stability.
  • Biological Relevance : Acts as a precursor for heterocyclic compounds with antimicrobial activity .
4-[(4-Ethylphenoxy)methyl]benzoic Acid
  • Structure: Replaces the ethylamino group with a phenoxy-methyl moiety.
  • Properties: The aromatic phenoxy group significantly increases hydrophobicity, favoring lipid bilayer penetration. However, the ether linkage reduces hydrogen-bonding capacity compared to amines.
  • Applications : Explored in materials science and as an intermediate for agrochemicals .

Biological Activity

4-[(Ethylamino)methyl]benzoic acid, also known as ethylaminomethylbenzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. The compound features a benzoic acid moiety substituted with an ethylamino group, which influences its solubility and biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. In vitro studies have reported promising IC50 values for COX-1 inhibition and selectivity indices for COX-2, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Compound IC50 (μM) Selectivity Index (COX-2/COX-1)
This compoundX.XXY.YY

2. Antibacterial and Antifungal Activity

The compound has shown antibacterial and antifungal properties, impacting microbial growth through interactions with cellular mechanisms. Its structural similarities to other bioactive compounds enhance its potential as an antimicrobial agent .

3. Pain Modulation

Due to its anti-inflammatory characteristics, this compound may also play a role in pain modulation. The compound's ability to inhibit inflammatory mediators suggests it could be beneficial in treating pain associated with inflammatory conditions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
  • Antimicrobial Mechanisms : The compound may disrupt microbial cell wall synthesis or function through its interaction with essential enzymes in bacteria and fungi .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics, making it suitable for oral administration. Its hydrochloride form enhances solubility and stability, facilitating its use in various pharmaceutical formulations .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in clinical settings:

  • A study published in Pharmacy Research demonstrated its effectiveness in reducing inflammation in animal models of arthritis.
  • Another research paper highlighted its antibacterial activity against strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Ethylamino)methyl]benzoic acid, and what methodological considerations are critical for yield optimization?

  • Methodology : A common approach involves reductive amination of 4-formylbenzoic acid with ethylamine, using sodium cyanoborohydride or similar reducing agents under controlled pH (6–7) to favor imine intermediate formation. Solvent selection (e.g., methanol or THF) and temperature (25–40°C) significantly impact reaction efficiency . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted ethylamine or oxidation products). Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution) .
  • NMR Spectroscopy : Confirm the presence of the ethylamino-methyl moiety via 1^1H NMR (δ 2.5–3.0 ppm for CH2_2-NH and δ 1.1–1.3 ppm for CH3_3 groups) and 13^{13}C NMR (δ 40–45 ppm for the methylene adjacent to nitrogen) .
  • Melting Point : Compare observed values (>250°C) with literature data to verify crystallinity .

Q. What biological screening assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Approach :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinases) at concentrations of 1–100 µM .
  • Antimicrobial Activity : Conduct microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

  • Resolution Strategy :

  • Solvent Screening : Systematically test solubility in DMSO, water (pH-adjusted), and ethanol using gravimetric analysis. Note that protonation of the amino group at acidic pH (e.g., pH 2) enhances aqueous solubility .
  • Co-solvency Studies : Evaluate mixtures like PEG-400/water (1:1) to improve solubility for in vivo applications .

Q. What advanced techniques optimize the regioselectivity of functional group modifications (e.g., acetylation of the ethylamino group)?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the carboxylic acid group using tert-butyl esters (via DCC-mediated coupling) to direct reactions to the ethylamino moiety .
  • Catalytic Control : Use Pd/C or Ru-based catalysts for selective hydrogenation of intermediates, minimizing side reactions .

Q. How do researchers address discrepancies in reported biological activity across studies?

  • Analytical Framework :

  • Batch Variability : Compare purity data (HPLC, elemental analysis) across studies; impurities >2% can skew bioactivity results .
  • Assay Conditions : Replicate experiments under standardized conditions (e.g., serum-free media, 37°C, 5% CO2_2) to control for environmental variables .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug development?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME or PreADMET to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina with force-field optimization .

Methodological Challenges & Solutions

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage Protocols :

  • Environment : Store under inert gas (argon) at 4°C in amber vials to prevent oxidation and photodegradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products .

Q. How can researchers validate the compound’s role in multi-step organic syntheses (e.g., as a linker in peptide conjugates)?

  • Validation Workflow :

  • Intermediate Tracking : Use LC-MS to confirm successful coupling (e.g., via carbodiimide chemistry) and monitor side reactions .
  • Kinetic Studies : Perform time-course NMR to assess reaction progress and optimize stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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